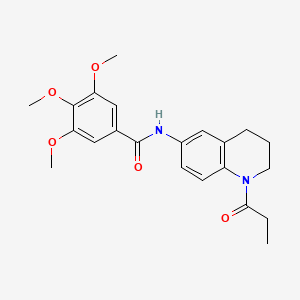

3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

The compound 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring conjugated via an amide bond to a 1-propanoyl-modified tetrahydroquinoline scaffold. While its exact biological activity remains uncharacterized in the provided evidence, analogs with similar frameworks have been explored in drug discovery pipelines for conditions such as cancer and hormone-dependent disorders .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-20(25)24-10-6-7-14-11-16(8-9-17(14)24)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJLBJCQMVITLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The compound features a tetrahydroquinoline core linked to a benzamide moiety through a propanoyl group.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. A study demonstrated that derivatives of tetrahydroquinoline can induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of the p53 pathway and caspase activation .

Antimicrobial Properties

Compounds related to this compound have shown promising antimicrobial activity against a range of pathogens. A recent investigation highlighted the effectiveness of similar benzamide derivatives against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegenerative diseases. Research suggests that these compounds can exert protective effects on neuronal cells by reducing oxidative stress and inflammation. Mechanistically, they may modulate neurotransmitter levels and enhance synaptic plasticity through the inhibition of acetylcholinesterase activity .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Modulation of Signaling Pathways : It likely influences various signaling cascades such as MAPK/ERK and PI3K/Akt pathways that are crucial for cell survival and proliferation.

- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound may protect cells from oxidative damage.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that treatment with tetrahydroquinoline derivatives resulted in a significant reduction in viability in several cancer cell lines (e.g., MCF-7 breast cancer cells) compared to control groups .

- Microbial Inhibition : A study reported that compounds related to this benzamide showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Neuroprotection : In animal models of Alzheimer's disease, administration of similar compounds led to improved cognitive function as measured by behavioral tests and reduced amyloid plaque accumulation in the brain .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that they can inhibit cell proliferation in various cancer cell lines.

- Case Study : A study demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects against breast cancer cells (MCF-7), suggesting that modifications to the structure can enhance efficacy against specific cancer types .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:

- Mechanism : It is believed that the compound can mitigate oxidative stress and inflammation in neuronal cells.

- Research Findings : In vitro studies have shown that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents .

Pharmacological Applications

1. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

- Spectrum of Activity : Preliminary studies indicate effectiveness against a range of bacterial strains.

- Potential Use : This property could be harnessed for developing new antibiotics or adjunct therapies for infectious diseases.

2. Anti-inflammatory Properties

Research indicates that compounds with similar structures may possess anti-inflammatory effects:

- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Clinical Relevance : This could lead to applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Data Table: Summary of Applications

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions :

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6M) at reflux to yield 3,4,5-trimethoxybenzoic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine . -

Basic Hydrolysis :

NaOH (2M) at 80°C cleaves the amide bond, producing the sodium salt of the acid and the free amine .

Ester Hydrolysis (Propanoyl Group)

The propanoyl ester on the tetrahydroquinoline nitrogen hydrolyzes in aqueous NaOH (pH >10) to form 1,2,3,4-tetrahydroquinolin-6-amine and propionic acid .

Metabolic Transformations

In vivo, the compound undergoes phase I metabolism :

-

Oxidation :

Cytochrome P450 enzymes oxidize the tetrahydroquinoline ring, forming hydroxylated derivatives (e.g., at positions 2 or 3) . -

Demethylation :

Methoxy groups undergo demethylation to hydroxyl groups via hepatic enzymes, generating metabolites like 3-hydroxy-4,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide .

Metabolite Table:

| Metabolite | Enzyme Involved | Site of Modification |

|---|---|---|

| Hydroxylated tetrahydroquinoline | CYP3A4 | C2/C3 of tetrahydroquinoline |

| Demethylated benzamide | CYP2D6 | OCH₃ → OH |

Stability Under Oxidative Conditions

The compound is susceptible to photooxidation due to the electron-rich tetrahydroquinoline ring. Exposure to UV light (λ = 254 nm) in methanol generates an N-oxide derivative :

Degradation Products:

-

N-Oxide (major)

-

Quinoline derivative (minor, via dehydrogenation)

Methoxy Groups

-

Demethylation :

Reacts with BBr₃ in DCM at −78°C to yield trihydroxybenzamide . -

Nitration :

Undergoes nitration at the para position of the methoxy groups using HNO₃/H₂SO₄, forming nitro derivatives .

Tetrahydroquinoline Ring

-

Aromatic Electrophilic Substitution :

Bromination (Br₂/FeBr₃) occurs at the C7 position of the tetrahydroquinoline ring .

Salt Formation

The secondary amine in the tetrahydroquinoline ring forms hydrochloride salts with HCl in ethanol, enhancing solubility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

- G502-0459 (2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide): Replaces the trimethoxy group with a single fluorine atom at the 2-position, introducing electron-withdrawing properties. This modification may reduce steric hindrance and alter binding specificity, though its biological activity remains unverified .

Modifications on the Tetrahydroquinoline Scaffold

- Target Compound: The 1-propanoyl group introduces a carbonyl moiety, increasing polarity and hydrogen-bonding capacity compared to alkyl substituents.

- 3,4,5-Trimethoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 955591-89-6): Features a 1-propyl group (C₃H₇) and an ethyl linker instead of the propanoyl group. This increases hydrophobicity (logP) and may reduce metabolic stability due to the absence of a carbonyl .

Heterocyclic Core Variations

- PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide): Replaces the tetrahydroquinoline with a benzo-pyrrolo-oxazinone core.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity; exact values require experimental validation.

Table 2: Hypothetical Pharmacokinetic Properties

| Compound Name | logP (Predicted) | Solubility (Predicted) | Metabolic Stability |

|---|---|---|---|

| This compound | ~3.2 | Low | Moderate |

| G502-0459 | ~2.8 | Moderate | High |

| 3,4,5-Trimethoxy-N-[2-(1-propyl-tetrahydroquinolin-6-yl)ethyl]benzamide | ~4.1 | Very low | Low |

| PBX2 | ~2.5 | Moderate | High |

Research Findings and Implications

- Electronic Effects : The trimethoxy group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, whereas the fluoro substituent in G502-0459 could favor interactions with electron-deficient regions .

- Scaffold Rigidity: PBX2’s benzo-pyrrolo-oxazinone core may improve selectivity but reduce blood-brain barrier penetration compared to the flexible tetrahydroquinoline scaffold .

- Metabolic Considerations: The propanoyl group in the target compound could undergo hydrolysis, whereas the propyl group in the analog from is likely more stable .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The compound is typically synthesized via a multi-step approach. A general method involves coupling a tetrahydroquinoline scaffold with a 3,4,5-trimethoxybenzoyl chloride derivative. For example, the tetrahydroquinoline intermediate is first acylated with propanoyl chloride under basic conditions (e.g., DIPEA) at low temperatures (-35°C) to introduce the propanoyl group. Subsequent coupling with 3,4,5-trimethoxybenzoyl chloride via amide bond formation is performed in anhydrous solvents like dichloromethane or THF, followed by purification via preparative HPLC or column chromatography .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

1H NMR analysis in DMSO-d6 typically reveals characteristic peaks:

- A singlet at δ ~3.7–3.9 ppm for the three methoxy groups (integration: 9H).

- Signals for the tetrahydroquinoline protons (δ ~1.5–3.0 ppm for CH2 groups, δ ~4.0–5.0 ppm for NH or CH adjacent to the carbonyl).

- Aromatic protons from the benzamide and tetrahydroquinoline moieties (δ ~6.8–7.8 ppm). 13C NMR confirms carbonyl carbons (δ ~164–170 ppm) and methoxy carbons (δ ~56–60 ppm). Discrepancies in splitting patterns or unexpected peaks may indicate incomplete acylation or impurities .

Q. What chromatographic methods are optimal for purity assessment?

Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) is widely used. UV detection at 254 nm ensures resolution of the target compound from byproducts. Purity >95% is typically required for biological assays. Preparative HPLC (similar conditions) is recommended for isolating milligram-to-gram quantities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of P-glycoprotein (P-gp) inhibitory activity in analogs of this compound?

SAR studies on similar benzamides reveal that:

- The 3,4,5-trimethoxybenzamide moiety is critical for P-gp binding, likely due to hydrophobic interactions with the transmembrane domain.

- Desmethylation of methoxy groups reduces activity (e.g., IC50 increases from 1.4 µM to >20 µM), emphasizing the role of steric bulk.

- Modifications to the tetrahydroquinoline group (e.g., substituents at the 1-propanoyl position) can enhance metabolic stability without compromising potency. Systematic substitutions (e.g., fluorination, heterocyclic replacements) should be evaluated using ATPase inhibition assays and calcein-AM uptake experiments .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?

Single-crystal X-ray diffraction using SHELXL (v.2018/3) is the gold standard. Key steps include:

- Growing crystals via vapor diffusion (e.g., ethanol/water mixtures).

- Refinement with anisotropic displacement parameters for non-H atoms.

- Validation of hydrogen bonding networks (e.g., between the benzamide carbonyl and solvent molecules). Discrepancies in torsion angles (e.g., tetrahydroquinoline ring puckering) should be addressed using TWINABS for data scaling and PLATON for symmetry checks .

Q. How can radiolabeling (e.g., tritiation) facilitate pharmacological characterization?

Tritiated analogs (e.g., [3H]-labeled at the propanoyl group) are synthesized via catalytic hydrogenation of precursor alkynes or halogenated derivatives. Radiolabeled compounds enable:

- Binding assays to quantify affinity for P-gp (Kd determination via saturation analysis).

- Tissue distribution studies in preclinical models (e.g., measuring blood-brain barrier penetration).

- Metabolic stability assessments using HPLC-coupled scintillation counting. Ensure radiochemical purity >98% via TLC or radio-HPLC .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina ) into P-gp’s drug-binding pocket (PDB: 6QEX) identifies key interactions:

- Hydrophobic contacts between trimethoxy groups and residues like Phe728 and Val982.

- Hydrogen bonds between the benzamide carbonyl and Gln721. MD simulations (e.g., GROMACS ) over 100 ns can assess binding stability and conformational dynamics. Validate predictions with mutagenesis studies (e.g., Gln721Ala) .

Methodological Notes

- Contradictions in Data : and report conflicting IC50 values for benzamide analogs. Resolve discrepancies by standardizing assay conditions (e.g., ATPase vs. calcein-AM assays).

- Synthesis Optimization : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener chemistry .

- Advanced Analytics : Use HRMS-ESI (resolution >30,000) to confirm molecular ions and rule out adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.